molecular formula C5H9N3O2S B1302759 1,2-Dimethylimidazole-4-sulfonamide CAS No. 415913-06-3

1,2-Dimethylimidazole-4-sulfonamide

Cat. No.: B1302759
CAS No.: 415913-06-3
M. Wt: 175.21 g/mol
InChI Key: IBPSPEHRHLEXKB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,2-Dimethylimidazole-4-sulfonamide is a sulfonamide derivative . Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Mode of Action

Sulfonamides, including this compound, inhibit the synthesis of folic acid in bacteria by competing with PABA for the active site of dihydropteroate synthetase . This prevents the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of purines and pyrimidines and thus DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound prevents the formation of dihydrofolic acid, thereby disrupting DNA synthesis and bacterial growth .

Pharmacokinetics

Sulfonamides are generally well-absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by this compound results in the prevention of bacterial growth and replication . This is due to the disruption of DNA synthesis, as folic acid is a crucial component in the production of nucleotides for DNA .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the efficacy of sulfonamides, as it competes with these drugs for binding to dihydropteroate synthetase . Additionally, the pH of the environment can affect the ionization state of sulfonamides, potentially influencing their absorption and distribution .

Biochemical Analysis

Biochemical Properties

1,2-Dimethylimidazole-4-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a derivatization agent in the analysis of propofol by LC-MS/MS, enhancing the ionization and fragmentation efficacy of the analyte . The compound’s interactions with biomolecules are primarily through its sulfonamide group, which can form hydrogen bonds and other interactions with amino acid residues in proteins.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its use in derivatization reactions can impact the detection and quantification of specific biomolecules, thereby influencing the interpretation of cellular metabolic states . The compound’s effects on cells are mediated through its interactions with cellular proteins and enzymes, which can alter their activity and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, in the derivatization of propofol, this compound forms a stable derivative that enhances the detection of propofol by LC-MS/MS . This interaction is facilitated by the sulfonamide group, which can form covalent bonds with specific functional groups in the target molecule.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can influence long-term experimental outcomes. Studies have shown that the stability of the processed samples can be maintained for up to 25 hours . Prolonged exposure to certain conditions may lead to degradation, affecting the accuracy and reliability of experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including alterations in metabolic pathways and enzyme activities . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the compound’s detoxification and elimination.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these transporters . Understanding the transport mechanisms is crucial for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . This localization is essential for its function and interaction with target biomolecules.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylimidazole-4-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Benzyl Bromide: Used in Menschutkin reactions.

    Copper (II) Tetraacetate: Used for complex formation reactions.

Major Products

    3-Benzyl-1,2-dimethylimidazolium Bromide: Formed from the Menschutkin reaction.

    Cis-bis(acetato)bis(1,2-dimethylimidazole)copper(II) Complex: Formed from the reaction with copper (II) tetraacetate.

Comparison with Similar Compounds

1,2-Dimethylimidazole-4-sulfonamide can be compared with other imidazole derivatives, such as:

The presence of the sulfonamide group in this compound distinguishes it from other imidazole derivatives, providing it with unique chemical reactivity and biological activity.

Properties

IUPAC Name

1,2-dimethylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-4-7-5(3-8(4)2)11(6,9)10/h3H,1-2H3,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPSPEHRHLEXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280220
Record name 1,2-Dimethyl-1H-imidazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415913-06-3
Record name 1,2-Dimethyl-1H-imidazole-4-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415913-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-1H-imidazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 7 mol/L solution of ammonia in methanol (2 mL) was added to 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (200 mg, 1.7 mmol) and the mixture was stirred at room temperature for 4 hours. The solvent in the reaction mixture was evaporated off under reduced pressure, and thereby 1,2-dimethyl-1H-imidazole-4-sulfonamide (Compound FG) (54 mg, yield: 60%) was obtained.
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